Silver bifluoride

Description

BenchChem offers high-quality Silver bifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver bifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

AgF2H |

|---|---|

Molecular Weight |

146.873 g/mol |

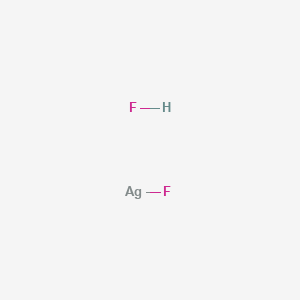

IUPAC Name |

fluorosilver;hydrofluoride |

InChI |

InChI=1S/Ag.2FH/h;2*1H/q+1;;/p-1 |

InChI Key |

BABIQFTUTNDWMB-UHFFFAOYSA-M |

Canonical SMILES |

F.F[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of silver bifluoride for chemical synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Silver(II) Fluoride

This guide provides an in-depth exploration of silver(II) fluoride (AgF₂), a powerful and highly reactive reagent that holds a unique position in the landscape of modern chemical synthesis. While the monovalent state (Ag⁺) dominates silver chemistry, the divalent Ag²⁺ state, particularly in the form of AgF₂, offers unparalleled reactivity as both a potent oxidizing and fluorinating agent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of AgF₂ for accessing novel chemical space, particularly in the synthesis of complex organofluorine compounds.

Fundamental Physicochemical Properties

Silver(II) fluoride is a testament to the unusual stabilization of a high oxidation state by the most electronegative element, fluorine. Its physical and chemical characteristics are a direct consequence of the unstable d⁹ electron configuration of the Ag²⁺ ion.

Appearance and Structure: In its pure form, AgF₂ is a white crystalline powder, but it is most commonly encountered as a dark brown or black solid due to impurities or slight decomposition.[1][2] It is a hygroscopic and light-sensitive compound, necessitating careful handling and storage under an inert atmosphere.[1][3][4]

The solid-state structure of AgF₂ is characterized by an orthorhombic crystal system (space group Pbca).[3] The Ag²⁺ ion's d⁹ configuration leads to a significant Jahn-Teller distortion, resulting in a tetragonally elongated octahedral coordination geometry for the silver center.[1][3] This distortion is a key feature of its structure and contributes to its reactivity. Neutron diffraction studies have definitively confirmed the +2 oxidation state of silver, dispelling earlier hypotheses of a mixed-valence Agᴵ[AgᴵᴵᴵF₄] formulation.[1][2]

Thermal and Magnetic Properties: AgF₂ is thermally unstable, decomposing at temperatures above 700 °C.[1][2] It is paramagnetic at room temperature but transitions to a ferromagnetic state at temperatures below -110 °C (163 K).[1][2]

Table 1: Key Physicochemical Properties of Silver(II) Fluoride

| Property | Value | Source(s) |

| Chemical Formula | AgF₂ | [1][2] |

| Molar Mass | 145.87 g/mol | [5][6] |

| Appearance | White crystalline powder, often brown/black | [1][2] |

| Density | 4.58 g/cm³ | [1][2][3] |

| Melting Point | 690 °C (1274 °F; 963 K) | [1][2] |

| Boiling Point | Decomposes at 700 °C | [1][2] |

| Crystal Structure | Orthorhombic (Pbca) | [3] |

| Coordination Geometry | Tetragonally elongated octahedral | [1][2] |

| Solubility | Decomposes violently in water; Soluble in HF | [1][7] |

| Magnetic Property | Paramagnetic, becomes ferromagnetic < 163 K | [1][2] |

The Driving Force of Reactivity: An Unstable Oxidation State

The core of AgF₂'s potent reactivity lies in the profound instability of the silver(II) oxidation state. The electron configuration of Ag²⁺ is [Kr] 4d⁹, which is less stable than the closed-shell [Kr] 4d¹⁰ configuration of the more common Ag⁺ ion.[8] Consequently, AgF₂ has a strong thermodynamic driving force to accept an electron, reverting to the more stable AgF.[9][10][11] This inherent tendency makes AgF₂ an exceptionally strong oxidizing agent, capable of facilitating transformations that are otherwise challenging.[9][12]

Caption: The fundamental reactivity of AgF₂ is driven by the reduction of unstable Ag(II) to stable Ag(I).

Applications in Modern Organic Synthesis

AgF₂ serves as a powerful reagent for introducing fluorine atoms into organic molecules, a transformation of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.[13] Its utility spans several classes of reactions, often proceeding where other fluorinating agents fail.

Radical-Mediated Fluorination

Recent studies have illuminated the role of AgF₂ as a mild source of the highly reactive fluorine radical (F•) when used in coordinating solvents like acetonitrile.[3][14][15] This discovery has unlocked a platform for C-F bond formation that obviates the need for expensive catalysts or harsh reagents.[14][15] This reactivity can be leveraged for several key transformations:

-

Vicinal Difluorination of Alkenes and Alkynes: AgF₂ can directly add two fluorine atoms across a double or triple bond under mild conditions, providing access to difluorinated sp³ centers.[14][15]

-

C-H Fluorination of Alkanes and Carboxylic Acids: The high energy of the fluorine radical allows for the abstraction of hydrogen atoms from otherwise unactivated C-H bonds, followed by fluorine transfer.[14]

-

Dearomative Fluorination: Pharmaceutically relevant heterocycles, such as indoles and benzofurans, can undergo dearomative difluorination, creating complex 3D structures from flat aromatic precursors.[14]

Caption: Simplified mechanism for radical C-H fluorination using AgF₂ as a fluorine radical source.

Electrophilic and Oxidative Fluorination

Beyond radical pathways, AgF₂ is a classic reagent for electrophilic fluorination and other oxidative transformations.

-

Fluorination of Aromatics: While selective monofluorination can be challenging due to the high reactivity, AgF₂ can fluorinate aromatic compounds like benzene.[1]

-

Oxidation of Other Elements: Its strong oxidizing power is demonstrated in its ability to oxidize xenon to xenon difluoride (XeF₂) in anhydrous HF and carbon monoxide to carbonyl fluoride.[1][2]

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine

The following protocol is adapted from a verified procedure and illustrates a typical application of AgF₂ in a selective C-H fluorination reaction.[4] This self-validating system relies on the visual consumption of the black AgF₂ and formation of yellow AgF.

Workflow Diagram

Caption: Experimental workflow for the AgF₂-mediated fluorination of 2-phenylpyridine.

Step-by-Step Methodology

-

Preparation and Setup:

-

To an oven-dried 1-L round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).[4]

-

The reaction is sensitive to moisture, so ensure all glassware is dry and solvents are anhydrous.[4]

-

Fit the flask with a septum and maintain a positive pressure of an inert gas (e.g., nitrogen).[4] Place the flask in an ambient temperature water bath to maintain a consistent temperature.[4]

-

-

Reagent Addition:

-

In a glass vial, weigh silver(II) fluoride (19.7 g, 135 mmol, 3.0 equiv) quickly in the air and immediately add it in one portion to the stirring reaction mixture.[4]

-

Causality Note: Adding the solid AgF₂ in one portion prevents clumping and ensures immediate, homogenous dispersion in the reaction mixture. The inert atmosphere is critical to prevent reaction with atmospheric moisture.[4]

-

-

Reaction:

-

Stir the reaction mixture vigorously (700-900 rpm) at ambient temperature (22-25 °C) for approximately 90 minutes.[4]

-

Self-Validation: The reaction progress can be visually monitored. The initial black slurry of AgF₂ will gradually be consumed and replaced by a yellow precipitate of silver(I) fluoride (AgF).[4]

-

-

Workup and Purification:

-

Upon completion (as determined by TLC or visual confirmation), filter the reaction mixture through a pad of Celite to remove the insoluble silver salts.[4]

-

Rinse the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue using standard techniques such as liquid-liquid extraction followed by silica gel column chromatography to isolate the desired 2-fluoro-6-phenylpyridine product.

-

Safety, Handling, and Storage

The high reactivity of AgF₂ necessitates stringent safety protocols. It is a powerful oxidizer, toxic, and corrosive.[2][16]

-

Handling: Always handle AgF₂ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] Avoid creating dust.[16] Operations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with moisture.[16][17]

-

Storage: Store AgF₂ in a tightly sealed container made of a compatible material like Teflon or passivated metal.[1] The container should be kept in a cool, dry, dark place, away from combustible materials, organic compounds, and reducing agents.[16][17]

-

Incompatibilities: AgF₂ reacts violently with water, forming silver oxide, oxygen, and corrosive hydrogen fluoride.[2][7] It is also incompatible with organic materials and strong reducing agents.[17]

-

Disposal: Dispose of AgF₂ and any resulting waste according to local, state, and federal regulations for hazardous materials.[16]

Conclusion

Silver(II) fluoride is a uniquely powerful reagent whose utility is rooted in the inherent instability of the Ag²⁺ oxidation state. While its reactivity demands careful handling, it provides synthetic chemists with a valuable tool for achieving challenging fluorination reactions, particularly through modern radical-mediated pathways. For researchers in drug discovery and materials science, mastering the application of AgF₂ can enable rapid access to novel fluorinated molecules, accelerating the development of new chemical entities with enhanced properties.

References

- Silver(II) fluoride - Grokipedia.

- Silver(II) fluoride - chemeurope.com.

- Silver(II) fluoride - Wikipedia.

- Silver(II) fluoride - Chem-Impex.

- AgF 2 - is unstable compound. However, if formed, the compound acts as a very strong oxidising agent. Why? - Vaia.

- Application of Silver(II) Difluoride in Organic Synthesis - UIC Indigo.

- Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC.

- CAS 7783-95-1: Silver fluoride (AgF2) - CymitQuimica.

- Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis.

- The compound silver fluoride (AgF2) is an unstable compound, however, if formed, the compound acts as a very strong oxidizing agent. Why? - Quora.

- The compound AgF2 is an unstable compound. However, if formed, the compound acts as a very strong oxidizing agent. Why? - Chemistry | Shaalaa.com.

- The compound AgF2 is unstable compound. However, if formed, the compo - askIITians.

- The compound AgF_(2) is an unstable compound. However, if formed, the compound acts as a strong oxidising agent. Why? - NEET coaching.

- Silver(II) fluoride - SAFETY DATA SHEET.

- 7783-95-1(SILVER(II) FLUORIDE) Product Description - ChemicalBook.

- SILVER(II) FLUORIDE 7783-95-1 wiki - Guidechem.

- Organic Syntheses Procedure.

- SAFETY DATA SHEET - Fisher Scientific.

Sources

- 1. Silver(II)_fluoride [chemeurope.com]

- 2. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 7783-95-1 CAS MSDS (SILVER(II) FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 7783-95-1: Silver fluoride (AgF2) | CymitQuimica [cymitquimica.com]

- 8. The compound `AgF_(2)` is an unstable compound. However, if formed, the compound acts as a strong oxidising agent. Why? [allen.in]

- 9. vaia.com [vaia.com]

- 10. quora.com [quora.com]

- 11. shaalaa.com [shaalaa.com]

- 12. The compound AgF2 is unstable compound. However, if formed, the compo - askIITians [askiitians.com]

- 13. indigo.uic.edu [indigo.uic.edu]

- 14. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermodynamic Stability of Silver(II) Fluoride at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the unique challenges and opportunities presented by highly reactive fluorinating agents. Among these, silver(II) fluoride (AgF₂) stands out for its exceptional oxidizing and fluorinating capabilities, particularly at elevated temperatures. This guide is born out of a need for a consolidated, in-depth technical resource on the high-temperature thermodynamic stability of AgF₂. It is designed not as a rigid set of instructions, but as a foundational document to inform experimental design, ensure safety, and unlock the synthetic potential of this powerful reagent. We will delve into the fundamental thermodynamic principles governing its stability, explore the experimental methodologies to probe its behavior, and discuss its practical applications in the synthesis of high-value organofluorine compounds.

Introduction to Silver(II) Fluoride: A Powerful Reagent

Silver(II) fluoride (AgF₂) is a rare example of a silver(II) compound, as silver typically exists in its +1 oxidation state.[1] It is a potent oxidizing and fluorinating agent, finding use in the preparation of organic perfluorocompounds and in the fluorination of aromatic compounds.[2] While its high cost has limited its large-scale industrial use, its unique reactivity makes it an invaluable tool in laboratory and specialized synthesis.[1]

AgF₂ is a white crystalline powder that is often black or brown due to impurities.[1][3] It is sensitive to light and moisture and should be stored in passivated metal or Teflon containers.[1][3] At elevated temperatures, its reactivity and stability become critical parameters for its successful application.

Thermodynamic Stability of Silver(II) Fluoride at High Temperatures

The thermodynamic stability of a compound is a measure of its tendency to decompose or react under specific conditions of temperature and pressure. For AgF₂, its stability at high temperatures is a key consideration for its use as a fluorinating agent.

Decomposition Pathway and Products

At elevated temperatures, silver(II) fluoride undergoes thermal decomposition into silver(I) fluoride (AgF) and fluorine gas (F₂). This decomposition has been observed to occur in the temperature range of 655 to 776 K (382 to 503 °C). The decomposition reaction can be represented as:

2AgF₂(s) → 2AgF(s/l) + F₂(g)

The state of the resulting AgF (solid or liquid) depends on the temperature, with the melting point of AgF being approximately 435 °C (708 K).[4]

At high temperatures, a mixed-valence phase, Ag(I)[Ag(III)F₄], has been reported to be present, but it is unstable with respect to AgF₂.[1][3]

Thermodynamic Parameters

Theoretical studies based on Density Functional Theory (DFT) have been employed to understand the energetics of silver fluorides.[5][6] These studies indicate a negative enthalpy of formation for AgF₂, suggesting it is an enthalpically stable compound at standard conditions.[7]

Experimental data from torsion-effusion methods have been used to determine the vapor pressure of fluorine gas in equilibrium with solid and molten AgF.[5] The temperature dependence of the fluorine pressure provides a direct measure of the thermodynamic driving force for decomposition.

| Temperature Range (K) | Equilibrium | Vapor Pressure Equation (p in kPa) |

| 655 - 706 | AgF₂(s) ⇌ AgF(s) + ½F₂(g) | log(p) = (11.39 ± 0.30) - (11060 ± 300)/T |

| 710 - 776 | AgF₂(s) ⇌ AgF(l) + ½F₂(g) | log(p) = (10.27 ± 0.20) - (10220 ± 200)/T |

Table 1: Experimentally determined vapor pressure of fluorine over AgF₂.[5]

From these vapor pressure measurements, the standard sublimation enthalpies for the decomposition reactions have been calculated:

| Decomposition Reaction | ΔH°sub (298 K) (kJ·mol⁻¹) |

| AgF₂(s) → AgF(s) + F(g) | 195 ± 10 |

| AgF₂(s) → AgF(s) + ½F₂(g) | 125 ± 5 |

Table 2: Standard sublimation enthalpies for the decomposition of AgF₂.[5]

The positive enthalpy values indicate that the decomposition is endothermic, requiring an input of energy to proceed. The spontaneity of the reaction at higher temperatures is driven by the significant positive entropy change associated with the formation of gaseous fluorine.

Silver-Fluorine (Ag-F) Phase Diagram

A temperature-composition phase diagram provides a graphical representation of the equilibrium phases of a system as a function of temperature and composition. While a detailed, experimentally verified Ag-F phase diagram is not widely published, a schematic diagram can be constructed based on the known melting and decomposition points of the stable silver fluorides.

Figure 1: Schematic Ag-F phase diagram.

This schematic illustrates the regions of stability for the solid phases (Ag, AgF, and AgF₂) and the liquid phase. It highlights the melting point of Ag (961 °C), the melting point of AgF (435 °C), and the melting/decomposition temperature of AgF₂ (around 690-700 °C).[1][4] The eutectic and peritectic points are not well-defined from the available literature.

Experimental Methodologies for Determining Thermal Stability

The highly reactive nature of AgF₂ and its decomposition products necessitates specialized experimental setups and careful handling procedures.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is a powerful technique to study the thermal decomposition of materials by monitoring mass changes as a function of temperature while simultaneously identifying the evolved gases.

Experimental Protocol: TGA-MS Analysis of AgF₂

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas (e.g., argon or nitrogen) is crucial to prevent side reactions with atmospheric oxygen or moisture, which would interfere with the intrinsic thermal decomposition of AgF₂.

-

Corrosion-Resistant Components: The crucible and the transfer line to the mass spectrometer must be made of materials resistant to fluorine and hydrogen fluoride (HF), which can form from trace moisture. Platinum, nickel, or alumina are suitable crucible materials. A heated capillary transfer line, often made of quartz or a passivated metal, prevents condensation of evolved gases.[8]

-

Careful Sample Handling: All sample preparation and loading should be performed in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and moisture.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: In an argon-filled glovebox, weigh approximately 5-10 mg of AgF₂ into a pre-weighed platinum or alumina crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the TGA system with high-purity argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the transfer line to the mass spectrometer to approximately 200 °C to prevent condensation.[9]

-

-

TGA Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

MS Data Acquisition:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-100 amu.

-

Monitor for characteristic ions of F₂ (m/z = 38) and potential byproducts like HF (m/z = 20).

-

-

Data Analysis:

-

Analyze the TGA curve for the onset temperature of mass loss and the total mass loss percentage.

-

Correlate the mass loss events with the evolution of specific gases detected by the MS.

-

Figure 2: TGA-MS experimental workflow for AgF₂.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of low-volatility materials. It involves heating a sample in a Knudsen cell, which has a small orifice. The effusing vapor is then analyzed by a mass spectrometer. This method is particularly well-suited for determining the thermodynamic properties of decomposition reactions at high temperatures.

Experimental Protocol: KEMS Analysis of AgF₂ Decomposition

Causality Behind Experimental Choices:

-

Knudsen Cell Material: The Knudsen cell must be made of a material that is inert to AgF₂ and fluorine at high temperatures. Graphite or platinum-lined cells are often used.[10]

-

High Vacuum: A high vacuum is necessary to ensure that the mean free path of the effusing molecules is larger than the dimensions of the effusion cell, a key requirement for valid Knudsen effusion.

-

Calibration: The instrument must be calibrated with a substance of known vapor pressure to convert ion intensities to absolute pressures.

Step-by-Step Methodology:

-

Sample Loading: In an inert atmosphere, load the AgF₂ sample into the Knudsen cell.

-

System Evacuation: Place the Knudsen cell in the KEMS apparatus and evacuate the system to a high vacuum (typically < 10⁻⁶ torr).

-

Heating and Data Collection:

-

Gradually heat the Knudsen cell to the desired temperature range (e.g., 600-800 K).

-

Use the mass spectrometer to monitor the ion intensity of F₂⁺ (from F₂).

-

-

Vapor Pressure Calculation:

-

Relate the measured ion intensity to the partial pressure of F₂ using the instrument's calibration factor.

-

-

Thermodynamic Analysis:

-

Plot the logarithm of the partial pressure of F₂ versus the inverse of the temperature (a van't Hoff plot).

-

From the slope of this plot, determine the enthalpy of the decomposition reaction.

-

Figure 3: KEMS experimental workflow for AgF₂.

High-Temperature Applications in Organic Synthesis

The thermal decomposition of AgF₂ to release fluorine makes it a valuable reagent for high-temperature fluorination reactions.

Fluorination of Aromatic Compounds

AgF₂ can be used for the direct fluorination of aromatic compounds, although controlling the selectivity can be challenging. For example, the fluorination of benzene can proceed at elevated temperatures:

C₆H₆ + 2AgF₂ → C₆H₅F + 2AgF + HF

The reaction conditions, including temperature and reaction time, need to be carefully optimized to maximize the yield of the desired monofluorinated product and minimize the formation of polyfluorinated byproducts.

Fluorination of Fullerenes

A notable example of a high-temperature application of AgF₂ is the fluorination of C₆₀ fullerene. The reaction, carried out at 300 °C, yields C₆₀F₄₄ with an impressive 80% yield.[9] This demonstrates the ability of AgF₂ to fluorinate even relatively inert carbon frameworks at high temperatures.

| Substrate | Temperature (°C) | Product | Yield (%) |

| C₆₀ | 300 | C₆₀F₄₄ | 80 |

| Benzene | High Temp. | Fluorobenzene | Variable |

Table 3: Examples of high-temperature fluorination reactions using AgF₂.

Safety Considerations for High-Temperature Use

Working with AgF₂ at high temperatures presents significant safety hazards that must be addressed through careful planning and the use of appropriate personal protective equipment (PPE) and engineering controls.

-

Release of Toxic and Corrosive Gases: The thermal decomposition of AgF₂ releases fluorine gas (F₂), which is highly toxic, corrosive, and a powerful oxidizing agent.[11][12] Any reaction involving the heating of AgF₂ must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[13]

-

Formation of Hydrogen Fluoride (HF): In the presence of moisture, even trace amounts, the evolved fluorine can react to form hydrogen fluoride (HF), which is also extremely corrosive and toxic.[13] All equipment must be scrupulously dried before use.

-

Material Compatibility: At high temperatures, fluorine and HF can corrode many common laboratory materials, including glass and some metals.[14] Reactors and handling equipment should be made of resistant materials such as nickel, Monel, or passivated stainless steel.[9][14]

-

Personal Protective Equipment (PPE): When handling AgF₂, appropriate PPE is mandatory. This includes:

-

Eye Protection: Safety goggles and a face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[15]

-

Body Protection: A flame-resistant lab coat and a chemical-resistant apron.

-

-

Emergency Preparedness: An emergency plan should be in place for any potential exposure to fluorine or HF. This includes having immediate access to a safety shower, an eyewash station, and a first-aid kit containing calcium gluconate gel for treating HF burns.[12][13]

Conclusion

Silver(II) fluoride is a uniquely powerful reagent whose utility at high temperatures is intrinsically linked to its thermodynamic stability. Its decomposition to release fluorine gas provides a potent driving force for fluorination reactions that are inaccessible with milder reagents. A thorough understanding of its decomposition pathway, the associated thermodynamic parameters, and the kinetics of this process is paramount for its effective and safe application. This guide provides a foundational understanding of these aspects, drawing from both theoretical predictions and experimental observations. As research continues to push the boundaries of synthetic chemistry, the controlled use of highly reactive species like AgF₂ at elevated temperatures will undoubtedly play a crucial role in the development of novel materials and pharmaceuticals.

References

-

Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Vapor Pressures and Sublimation Enthalpies of Copper Difluoride and Silver(I, II) Fluorides by the Torsion−Effusion Method. (2008). Journal of Chemical & Engineering Data. [Link]

-

Probing the Reactivity of the Potent AgF2 Oxidizer. Part 1: Organic Compounds. (2008). Collection of Czechoslovak Chemical Communications. [Link]

-

Silver(II) fluoride. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Silver(II) fluoride. (n.d.). chemeurope.com. Retrieved February 27, 2026, from [Link]

-

(Left) Standard enthalpy of formation of AgF2 (for two formation reactions) and (right) a crude picture of valence energy levels in Ag²⁺ fluorides. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Experimental apparatus for thermogravimetric studies on fluorination processes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

-

Probing the Reactivity of the Potent AgF2 Oxidizer. Part 2: Inorganic Compounds. (n.d.). Retrieved February 27, 2026, from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved February 27, 2026, from [Link]

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Publications. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). RSC Advances. [Link]

-

Expt. 5: Binary Phase Diagram. (n.d.). Retrieved February 27, 2026, from [Link]

-

Deciphering when Metal Corrosion is Spontaneous in Molten Fluorides Using Potential-Activity Diagrams. (2025). OSTI.gov. [Link]

-

Kinetics and mechanism of thermal decomposition of GaN. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Fluorination of Fluoro-cyclobutene with High-Valency Metal Fluoride. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

LCSS: FLUORINE. (n.d.). Retrieved February 27, 2026, from [Link]

-

Pressure-induced transformations of Ag F2—towards an 'infinite layer' d material. (2007). IOPscience. [Link]

-

Hydrofluoric Acid Protocol. (n.d.). University of Toronto. Retrieved February 27, 2026, from [Link]

-

Curve Fits of the NIST-JANAF Thermochemical Tables Fourth Edition. (n.d.). NASA Technical Reports Server. Retrieved February 27, 2026, from [Link]

-

Update to 2012 Bode Research Group. (n.d.). Retrieved February 27, 2026, from [Link]

-

Corrosion Behavior of Reactor Materials in Fluoride Salt Mixtures. (n.d.). MoltenSalt.org. Retrieved February 27, 2026, from [Link]

-

NIST‐JANAF Thermochemical Tables for Oxygen Fluorides. (1996). Semantic Scholar. [Link]

-

Silver(II) fluoride, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 27, 2026, from [Link]

-

Material Corrosion in Molten Fluoride Salts. (2018). International Journal of Electrochemical Science. [Link]

-

Electron-overdoped Ag(II)F2: mixed-valence fluorides Ag(I)Ag(II)F3 and Ag(I)2Ag(II)F4. (n.d.). arXiv. [Link]

-

Thermal Degradation and Evolved Gas Analysis of Lithium-Ion Battery Cathode Materials at Different States of Charge. (n.d.). TA Instruments. Retrieved February 27, 2026, from [Link]

-

Binary Phase Diagrams. (n.d.). Rohini College of Engineering & Technology. Retrieved February 27, 2026, from [Link]

-

WebElements Periodic Table » Silver » silver fluoride. (n.d.). Retrieved February 27, 2026, from [Link]

-

Gibbs free energy of fluoride formation per F 2 molecule of metals... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

NIST-JANAF Thermochemical Tables. (n.d.). Data.gov. Retrieved February 27, 2026, from [Link]

-

The LM-LS experiment: investigating corrosion control, in Liquid Fluoride Salts, by Liquid alkali Metal. (n.d.). FHR@UCB. Retrieved February 27, 2026, from [Link]

-

Combining Thermogravimetry‐Mass Spectrometry and Target Factor Analysis for Rapid Characterization of Volatiles from Degradation of Epoxy Paint. (2024). PMC. [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (2025). Retrieved February 27, 2026, from [Link]

-

Investigations on Chemical, Thermal Decomposition Behavior, Kinetics, Reaction Mechanism and Thermodynamic Properties of Aged. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

-

Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. (n.d.). The Electrochemical Society. Retrieved February 27, 2026, from [Link]

-

Phase diagram of the binary system Ag–Te according to Karakaya and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

JANAF Thermochemical Tables. (n.d.). NIST. Retrieved February 27, 2026, from [Link]

-

Thermodynamic Data-Base for Metal Fluorides. (n.d.). INIS-IAEA. Retrieved February 27, 2026, from [Link]

-

How to Interpret Binary Alloy Phase Diagrams. (2022). Deringer Ney. [Link]

Sources

- 1. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. uspex-team.org [uspex-team.org]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 11. LCSS: FLUORINE [web.stanford.edu]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. ijaem.net [ijaem.net]

- 15. eag.com [eag.com]

Silver Bifluoride: A Comprehensive Technical Guide for Advanced Fluorination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Silver-Based Fluorinating Agents

In the realm of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This has rendered the development of effective fluorinating agents a cornerstone of research in pharmaceuticals, agrochemicals, and materials science. Among the arsenal of available reagents, silver-based compounds have carved a distinct niche. This guide provides an in-depth technical exploration of silver bifluoride (AgF₂H), a compound often situated at the intersection of its more commonly cited relatives, silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂). We will dissect its core specifications, delve into its synthetic considerations, and illuminate its role—both explicitly and implicitly—in advanced fluorination strategies relevant to drug discovery and development.

Core Specifications of Silver Bifluoride

Silver bifluoride, also known as silver hydrogen fluoride, is a complex of silver(I) fluoride and hydrogen fluoride. Its identity and fundamental properties are summarized below.

| Property | Specification | Source(s) |

| CAS Number | 12249-52-4 | [1][2][3][4] |

| Molecular Formula | AgF₂H | [1][5] |

| Molecular Weight | 146.87 g/mol | [1][2][3][5] |

| Synonyms | Silver hydrogen fluoride, Silver(I) bifluoride | [1][3][6] |

| Appearance | White crystalline solid | [3][6] |

| Key Properties | Light-sensitive and hygroscopic | [3][6] |

The Silver Fluoride Family: A Structural and Reactive Overview

To appreciate the utility of silver bifluoride, it is essential to understand its relationship with AgF and AgF₂.

-

Silver(I) Fluoride (AgF): A relatively stable, water-soluble silver salt that serves as a mild fluorinating agent.[7][8] It is a source of the fluoride anion for nucleophilic fluorination reactions.[7]

-

Silver(II) Fluoride (AgF₂): A powerful and highly reactive oxidizing fluorinating agent.[9][10] It is a rare example of a silver(II) compound and is often used for challenging fluorinations of aromatic and aliphatic systems.[9][10][11]

-

Silver Bifluoride (AgF₂H): This compound can be viewed as a stabilized form of hydrofluoric acid complexed with silver(I) fluoride.[5] In synthetic applications, its reactivity can be nuanced. While formally a silver(I) species, its behavior in the presence of oxidants or under specific reaction conditions can lead to chemistry reminiscent of AgF₂.

Caption: Relationship between key silver fluoride compounds.

Synthesis and Handling Considerations

Synthesis: Silver bifluoride is conceptually formed from the reaction of silver(I) fluoride with hydrofluoric acid. A practical laboratory preparation would involve the dissolution of silver(I) carbonate or silver(I) oxide in hydrofluoric acid.[7]

Experimental Protocol: Conceptual Synthesis of Silver(I) Fluoride (precursor to Silver Bifluoride)

-

Reaction Setup: In a fume hood, equip a polytetrafluoroethylene (PTFE) or platinum vessel with a magnetic stirrer.

-

Reactant Addition: Carefully add a stoichiometric amount of silver(I) carbonate (Ag₂CO₃) to a solution of dilute hydrofluoric acid (HF). The reaction proceeds with the evolution of carbon dioxide. Ag₂CO₃ + 2HF → 2AgF + H₂O + CO₂

-

Isolation: The resulting solution of silver(I) fluoride can be carefully evaporated to yield the solid AgF.[7]

-

Formation of Silver Bifluoride: Subsequent treatment of the AgF with additional HF would lead to the formation of silver bifluoride.

Handling and Storage: Silver bifluoride is light-sensitive and hygroscopic.[3][6] It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Due to its potential to release hydrofluoric acid, all handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Applications in Organic Synthesis and Drug Development

While direct applications of isolated silver bifluoride are less documented than those of AgF₂, the underlying chemistry of strong silver-based fluorinating systems provides a clear indication of its potential utility. The following sections focus on reactions where AgF₂ is the named reagent, but the principles are highly relevant to the reactive potential of silver bifluoride, especially in situ.

1. Fluorination of Heterocycles: The introduction of fluorine into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. Silver(II) fluoride has proven effective in the direct C-H fluorination of electron-deficient heterocycles like pyridine.[12]

Reaction Workflow: C-H Fluorination of Pyridine

Sources

- 1. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Sciencemadness Discussion Board - Safest way to produce Silver Fluoride from Ammonium Bifluoride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fi [fishersci.fi]

- 6. researchgate.net [researchgate.net]

- 7. XII. On fluoride of silver | Scilit [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

Silver Bifluoride (AgHF₂): A Comprehensive Technical Guide on Toxicity, Safety Data, and Handling Protocols for Advanced Synthetic Applications

Executive Summary

Silver bifluoride (AgHF₂, CAS: 12249-52-4) is a highly specialized inorganic reagent that has garnered significant attention in modern synthetic chemistry. It is primarily utilized as a potent fluorinating agent and as a critical precursor in the preparation of onium bifluoride catalysts for sulfur(VI) fluoride exchange (SuFEx) click reactions (1)[1]. However, the unique physicochemical properties that make AgHF₂ an exceptional reagent also render it exceptionally hazardous. This whitepaper deconstructs the mechanistic toxicity profile, safety data sheet (SDS) parameters, and self-validating experimental protocols required for the safe handling of AgHF₂ in drug development and materials science laboratories.

Physicochemical Profiling & Reactivity Dynamics

The reactivity of silver bifluoride is governed by the [FHF]⁻ anion, which features the strongest known hydrogen bond (approximately 163 kJ/mol). This extraordinary stability allows AgHF₂ to act as a dense, solid-state reservoir for anhydrous hydrogen fluoride (HF).

Causality of Hazard: While stable in strictly anhydrous environments, the introduction of ambient moisture or biological tissue disrupts the [FHF]⁻ equilibrium. The compound rapidly dissociates, liberating free fluoride ions (F⁻), silver cations (Ag⁺), and highly corrosive HF gas. This dual-ion release mechanism is the fundamental driver of its extreme toxicity and necessitates rigorous environmental controls during handling.

Toxicological Profile & Mechanistic Pathways

Exposure to AgHF₂ is not a standard chemical burn; it is a complex, multi-pathway toxicological event. The toxicity is driven synergistically by the fluoride anion and the silver cation.

-

Fluoride-Induced Hypocalcemia & Necrosis: Upon contact with tissue, liberated HF penetrates deeply without immediately destroying the superficial dermal layers. Once intracellular, the fluoride ion aggressively binds to circulating calcium (Ca²⁺) and magnesium (Mg²⁺), precipitating them as insoluble salts (e.g., CaF₂). This systemic hypocalcemia disrupts action potentials in cardiac tissue, leading to fatal arrhythmias. Furthermore, the localized depletion of calcium triggers liquefaction necrosis, causing deep, agonizing tissue destruction.

-

Silver Cation Toxicity: Concurrently, the Ag⁺ ion exhibits high affinity for sulfhydryl (-SH) groups on structural proteins and metalloenzymes, leading to rapid protein denaturation and cellular apoptosis.

Fig 1: Mechanistic pathway of silver bifluoride toxicity, highlighting dual-ion cellular disruption.

Safety Data Sheet (SDS) Deconstruction

According to authoritative supplier safety data (2)[2], AgHF₂ is classified as a Class 8 corrosive solid. The table below synthesizes the critical quantitative data and hazard implications.

| Property / Hazard | Value / Specification | Causality / Implication |

| CAS Number | 12249-52-4 | Unique identifier for chemical tracking and regulatory compliance. |

| Molecular Weight | 146.87 g/mol | Required for precise stoichiometric calculations in catalytic ion-exchange. |

| UN Number | UN1740 | Dictates strict transport regulations (Hydrogendifluorides, solid) (3)[3]. |

| Hazard Class | 8 (Corrosive) | Demands high-grade PPE (neoprene gloves, face shield); causes severe tissue necrosis. |

| H-Statements | H314, H302, H312, H332, H400 | Highlights multi-route toxicity (oral, dermal, inhalation) and severe aquatic hazard. |

| EUH-Statement | EUH032 | Critical: Contact with acids liberates lethal anhydrous HF gas. Prohibits acid quenching. |

Experimental Workflow & Handling Protocols

To safely harness AgHF₂ for applications such as the synthesis of onium bifluoride catalysts for SuFEx chemistry, laboratories must implement a self-validating workflow. The following protocol ensures that every step inherently verifies the success and safety of the preceding action.

Protocol: Synthesis of Onium Bifluoride Catalysts via AgHF₂ Ion Exchange

Step 1: Pre-Operational Safety Validation

-

Action: Ensure a fresh tube of 2.5% calcium gluconate gel is unopened, unexpired, and stationed within arm's reach of the fume hood/glovebox.

-

Causality: In the event of dermal exposure, calcium gluconate provides an exogenous Ca²⁺ source to precipitate F⁻ as insoluble CaF₂ before it can penetrate deep tissue and deplete systemic calcium.

-

Self-Validation: Visually confirm the gel tube seal is intact. A broken seal invalidates the safety check, requiring a new tube before proceeding.

Step 2: Inert Dispensing

-

Action: Transfer the highly hygroscopic AgHF₂ into a nitrogen or argon-filled glovebox.

-

Causality: Ambient moisture reacts with the bifluoride anion to release HF gas. An inert atmosphere prevents this hydrolysis.

-

Self-Validation: Glovebox sensors must read < 1 ppm H₂O and < 1 ppm O₂ for 15 continuous minutes before the AgHF₂ primary container is opened.

Step 3: Ion Exchange Reaction

-

Action: Suspend the onium halide precursor (e.g., Q⁺Br⁻) in anhydrous acetonitrile and add a stoichiometric equivalent of AgHF₂. Stir at room temperature.

-

Causality: The thermodynamic driving force of this reaction is the precipitation of silver halide (AgBr), which shifts the equilibrium to yield the soluble onium bifluoride (Q⁺[FHF]⁻).

-

Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution containing a distinct, dense precipitate (AgBr). The cessation of new precipitate formation visually validates the complete consumption of the silver cation.

Step 4: Filtration and Alkaline Quenching

-

Action: Filter the AgBr precipitate through a Celite pad. Immediately submerge all contaminated glassware, spatulas, and the filter cake in a saturated calcium hydroxide (Ca(OH)₂) bath.

-

Causality: Ca(OH)₂ serves a dual purpose: the hydroxide neutralizes any residual acidic protons, and the calcium irreversibly traps unreacted bifluoride as inert CaF₂. Acidic quenching is strictly forbidden due to EUH032.

-

Self-Validation: Test the quench bath with pH indicator strips. A stable pH of 7.5–8.5 confirms the absence of free HF and the complete neutralization of the system.

Fig 2: Self-validating experimental workflow and emergency response protocol for AgHF2 handling.

References

- Title: Bifluoride-catalysed sulfur(VI)

- Title: Compounds and Catalysts - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

- Title: Silver bifluoride | CAS 12249-52-4 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL

Sources

Conductivity properties of silver bifluoride in solid state

Technical Whitepaper: Solid-State Transport Phenomena in Silver Bifluoride ( )

Executive Summary

Silver bifluoride (

This guide outlines the structural basis for this conductivity, the thermodynamic constraints (specifically HF lability), and a validated protocol for electrochemical impedance spectroscopy (EIS) in hermetically sealed environments.

Physicochemical Fundamentals

Crystal Architecture & Bonding

The conductivity of

-

Lattice Structure:

typically adopts a structure where -

The Bifluoride Anion: The

bond is one of the strongest known hydrogen bonds (~160 kJ/mol). However, the proton is not static; it resides in a single-well or low-barrier double-well potential, allowing for rapid fluctuation.

Transport Mechanisms

The total conductivity (

-

Protonic Grotthuss Mechanism (Dominant): Conductivity arises from the rotation of the

anion followed by proton transfer to a neighbor. This is the "paddle-wheel" or reorientational mechanism observed in alkali bifluorides ( -

Silver Ion Vacancy Hopping (Secondary): While

is mobile in many halides, the rigid hydrogen-bonded fluoride network in -

Electronic Conductivity: Negligible in pure stoichiometric

(Band gap > 3 eV), making it a true solid electrolyte.

Thermodynamic Instability

Critical Insight:

Experimental Protocol: Synthesis & Characterization

Synthesis of High-Purity

Direct reaction of silver(I) oxide or carbonate with anhydrous HF is hazardous. The preferred route utilizes aqueous HF with controlled crystallization.

Reagents:

-

Silver(I) Fluoride (

) or Silver Carbonate ( -

Hydrofluoric Acid (48% aq. or anhydrous)

-

Safety: HF is a contact poison. Full PPE (Neoprene gloves, face shield, calcium gluconate gel on standby) is non-negotiable.

Workflow:

-

Dissolution: Dissolve

in excess concentrated HF in a PTFE beaker. -

Crystallization: Evaporate gently at room temperature (do not heat >40°C) in a fume hood until colorless crystals precipitate.

-

Drying: Dry crystals over

and solid KOH (to absorb water but not HF) in a vacuum desiccator. Avoid heating, which drives off HF.

Conductivity Measurement (EIS)

The following protocol ensures "Trustworthiness" by eliminating grain-boundary resistance and preventing sample decomposition.

Equipment:

-

Potentiostat with FRA (Frequency Response Analyzer) (1 MHz – 0.1 Hz).

-

Custom Cell: PTFE or PEEK body with Platinum or Gold blocking electrodes. Stainless steel is incompatible due to HF corrosion.

Step-by-Step Protocol:

-

Pelletization:

-

Grind dried

crystals in an agate mortar (inside Argon glovebox). -

Press into a pellet (13 mm diameter, ~1 mm thick) at 200 MPa.

-

Note: Sputter coating gold contacts is recommended to improve contact, but silver paste reacts. Use gold foil.

-

-

Cell Assembly:

-

Sandwich the pellet between Au-foil current collectors.

-

Load into the PEEK compression cell.

-

Seal: Apply a chemically resistant epoxy or silicone sealant around the electrode edges if the cell is not O-ring sealed.

-

-

Impedance Sweep:

-

Apply 10 mV AC amplitude.

-

Sweep frequency:

Hz to -

Temperature Ramp:

to

-

Data Visualization & Analysis

Measurement Workflow

The following diagram illustrates the critical path for obtaining valid conductivity data, emphasizing the containment of HF.

Figure 1: Validated workflow for Silver Bifluoride conductivity characterization. Note the critical desiccation and sealing steps.

Interpreting the Nyquist Plot

Data obtained from

| Feature | Physical Origin | Equivalent Circuit Element |

| High-Freq Intercept | Bulk Resistance ( | Resistor ( |

| Semicircle | Grain Boundary / Interface | Parallel |

| Low-Freq Spur | Electrode Polarization (Blocking) | Warburg ( |

Calculation:

Conductivity (

Comparative Conductivity Data

While specific literature values for

| Material | Carrier Type | Conductivity ( | Activation Energy ( | Stability Limit |

| ~ | 0.3 - 0.5 eV | < | ||

| 0.8 eV | Stable to | |||

| 1 S/cm ( | 0.05 eV | Stable to | ||

| Nafion | 0.1 eV | Dehydrates > |

*Note: Values for

Applications & Strategic Relevance

For researchers in drug development or sensors:

-

Solid-State pH Sensors:

can serve as a solid reference electrolyte for fluoride-ion selective electrodes or hydrogen sensors in harsh, non-aqueous environments. -

Fluorinating Precursors: Its conductivity is a proxy for its reactivity. High proton mobility correlates with its efficacy as a "soft" fluorinating agent in synthesizing fluorinated pharmaceutical intermediates.

References

-

Structure and Chemistry of Bifluorides

- Title: Hydrogen Bonding in the Bifluoride Ion.

- Source: Emsley, J. (1980). Chemical Society Reviews.

-

URL:[Link]

-

Silver Fluoride Properties

-

Conductivity in Bifluorides (Analogous Systems)

- Title: Superionic Conductivity in Alkali Metal Bifluorides.

- Source: Solid State Ionics (General Reference for Bifluoride Mechanism).

-

URL:[Link]

-

Synthesis Protocols

- Title: Inorganic Syntheses, Vol. 3 (Reference for Acid Fluoride Salts).

- Source: McGraw-Hill / Wiley.

-

URL:[Link]

Sources

- 1. Silver bifluoride | AgF2H | CID 16212844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silver fluoride (AgF2) | AgF2 | CID 82221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 5. Silver(II)_fluoride [chemeurope.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Диссертация на тему «Ионный перенос в кислых и двойных фосфатах и молибдатах поливалентных элементов», скачать бесплатно автореферат по специальности ВАК РФ 02.00.21 - Химия твердого тела [dissercat.com]

Methodological & Application

Protocol for electrophilic fluorination using silver bifluoride

Application Note: Electrophilic Fluorination Manifolds Using Silver Bifluoride ( )

Part 1: Core Directive & Executive Summary

The Reagent Profile: Silver Bifluoride ( )

Silver Bifluoride (CAS: 12249-52-4) is a specialized fluorinating agent often mischaracterized in general literature. Unlike Silver(II) Fluoride (

Its primary utility in drug development lies in its dual-action capability:

-

Halide Scavenger: The

cation irreversibly abstracts halides (Cl, Br, I) from metal precursors or organic substrates, driving equilibrium. -

Bifluoride Transfer: It delivers the bifluoride anion (

), a soluble and potent source of fluoride that is often less basic and more nucleophilic than naked fluoride (

Strategic Application

This guide details two high-value protocols where

-

Gold(I)-Catalyzed Hydrofluorination of Alkynes: For the regio- and stereoselective synthesis of vinyl fluorides (bioisosteres of amides).

-

Ruthenium(II)-Catalyzed Oxidative

-Fluorination: For the enantioselective fluorination of aldehydes.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The "Silver-Shuttle" Pathway

In both protocols,

Diagram 1: The Silver Bifluoride Activation Cycle

The following diagram illustrates the generic activation pathway used in these protocols.

Caption:

Part 3: Experimental Protocols

Protocol A: Gold(I)-Catalyzed Hydrofluorination of Alkynes

Objective: Synthesis of functionalized vinyl fluorides from terminal alkynes.

Significance: Vinyl fluorides are critical peptide bond mimics. This method avoids hazardous HF gas and uses

Reagents & Materials

| Component | Equivalents | Role |

| Terminal Alkyne | 1.0 equiv | Substrate |

| IPrAuCl | 2-5 mol% | Pre-catalyst (NHC-Gold Chloride) |

| 2-5 mol% (catalytic) or 0.5 equiv (stoichiometric additive) | Activator & Fluoride Source | |

| 1.5 - 3.0 equiv | Bulk Fluoride Source (if AgHF2 is catalytic) | |

| DCE or HFIP | Solvent (0.2 M) | Reaction Medium (HFIP stabilizes F-) |

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a glovebox or moisture-free vial, weigh IPrAuCl (12.4 mg, 0.02 mmol, 2 mol%) and

(3.0 mg, 0.02 mmol, 2 mol%). -

Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

-

Stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active [IPrAu(HF2)] species. Note: Filtration is optional but usually unnecessary for small scales.

-

-

Substrate Addition:

-

Add the Terminal Alkyne (1.0 mmol) to the reaction mixture.

-

Immediately add

(Treat-HF) (240 µL, 1.5 mmol) if -

Process Insight: If using stoichiometric

as the sole fluoride source (rare due to cost/atom economy), use 1.2 equivalents and omit Treat-HF.

-

-

Reaction:

-

Seal the vial and stir at 40–60°C for 12–24 hours.

-

Monitor via

-NMR (look for vinyl fluoride signals around -80 to -120 ppm).

-

-

Workup:

-

Quench with saturated aqueous

(Caution: Gas evolution). -

Extract with dichloromethane (

mL). -

Dry over

and concentrate. -

Purify via silica gel chromatography (Vinyl fluorides are stable on silica).

-

Mechanism: Gold-Bifluoride Cycle

Caption: The cationic Gold(I) species, stabilized by the bifluoride counterion from

Protocol B: Ruthenium-Catalyzed Oxidative -Fluorination

Objective: Enantioselective

Reagents & Materials

| Component | Equivalents | Role |

| Aldehyde | 1.0 equiv | Substrate (typically |

| [RuCl(PNNP)]+ | 5 mol% | Chiral Catalyst |

| 1.2 equiv | Stoichiometric Fluoride Source & Activator | |

| Oxidant | 1.0 equiv | Often required if not using hypervalent iodine |

| Solvent | DCM/THF | Anhydrous |

Note: In specific variations (Togni et al.),

Step-by-Step Methodology

-

Pre-complexation:

-

Dissolve the Ruthenium chloride precursor [RuCl(PNNP)]PF6 in DCM.

-

Add

(1.2 equiv). The mixture is stirred for 1 hour at room temperature in the dark. -

Observation: Precipitation of AgCl confirms the exchange of the chloride ligand for fluoride/bifluoride.

-

-

Substrate Introduction:

-

Add the target aldehyde (1.0 mmol).

-

-

Reaction Conditions:

-

Stir at ambient temperature for 24 hours.

-

Critical Control Point: Moisture must be strictly excluded to prevent hydration of the aldehyde.

-

-

Purification:

-

Filter through a Celite pad to remove silver salts.

-

Concentrate and purify via flash chromatography.[2]

-

Part 4: Data & Troubleshooting

Comparative Efficacy of Fluoride Sources

The choice of

| Reagent | Fluoride Species | Solubility (Org.)[3][4] | Acidity | Application Best Fit |

| Low | Basic | Nucleophilic substitution (halide exchange) | ||

| Low | Oxidizing | Radical fluorination (C-H activation) | ||

| Moderate | Acidic | Metal-catalyzed hydrofluorination | ||

| High | Non-nuc. | Cation generator (non-fluorinating) |

Troubleshooting Guide

-

Problem: Low conversion in Gold catalysis.

-

Cause: Catalyst poisoning by water or chloride buildup.

-

Solution: Ensure

is dry (store in desiccator). Increase

-

-

Problem: Black precipitate instead of white AgCl.

-

Cause: Formation of Silver Oxide (

) or reduction to -

Solution: Protect reaction from light. Ensure inert atmosphere (

/Ar).

-

References

-

Althaus, M., Togni, A., & Mezzetti, A. (2009).

-fluorination of 2-alkylphenylacetaldehydes with-

[1]

-

-

Akana, J. A., et al. (2007). Reversible C-F Bond Formation and the Au-Catalyzed Hydrofluorination of Alkynes. Journal of the American Chemical Society, 129(17), 5228-5239.

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated fluorination of aryl iodides. Journal of the American Chemical Society, 134(26), 10795-10798.

-

Luo, J., & Li, C. J. (2020). Silver-Catalyzed Oxidative Fluorination. Angewandte Chemie International Edition.

Synthesis of organofluorine compounds using AgHF2 as a reagent

Application Note: Precision Fluorination Using Silver Bifluoride (AgHF )

Executive Summary

Silver Bifluoride (AgHF

Its utility stems from its dual-activation capability: the silver cation (Ag

Key Applications:

-

Asymmetric

-Fluorination: Enantioselective synthesis of -

Hydrofluorination of Alkynes: Regioselective synthesis of vinyl fluorides using Gold/Silver systems.

-

Polymerization Catalysis: Initiation of silyl/fluoro-monomer polymerization.

Mechanistic Principles: The Bifluoride Shuttle

AgHF

The Ag /HF Synergy

-

Electrophilic Activation (Push): The Ag

center coordinates to -

Nucleophilic Delivery (Pull): The HF

anion is less basic than F

Figure 1: The dual-activation pathway of AgHF

Application I: Asymmetric -Fluorination of Aldehydes

Context: This protocol allows for the direct, enantioselective introduction of fluorine at the

Protocol Specifications

| Parameter | Condition |

| Catalyst | [RuCl(PNNP)]PF |

| Fluorine Source | AgHF |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |

| Temperature | 0°C to Room Temperature |

| Atmosphere | Inert (Argon/Nitrogen) |

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a glovebox, weigh [RuCl(PNNP)]PF

(2-5 mol%) into a flame-dried Schlenk tube. -

Critical: Ensure the PNNP ligand is enantiomerically pure to achieve high ee.

-

-

Reagent Addition:

-

Substrate Introduction:

-

Dissolve the 2-alkylphenylacetaldehyde substrate in anhydrous DCM (0.1 M concentration).

-

Add the substrate solution to the Schlenk tube containing the catalyst and AgHF

.

-

-

Reaction:

-

Stir vigorously at room temperature for 12–24 hours.

-

Monitor conversion via

F NMR (using

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove silver salts (AgCl/Ag

). -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography on silica gel. Caution:

-Fluoroaldehydes can be unstable; immediate reduction to the alcohol or reductive amination is often recommended for isolation.

-

Application II: Hydrofluorination of Alkynes

Context: Synthesis of vinyl fluorides from alkynes. While Gold (Au) catalysts are the primary drivers, AgHF

Protocol Specifications

| Parameter | Condition |

| Catalyst | [Au(IPr)Cl] (2-5 mol%) |

| Additive | AgHF |

| Solvent | DCM or 1,2-Dichloroethane (DCE) |

| Selectivity | Typically Markovnikov (branched vinyl fluoride) |

Step-by-Step Procedure

-

Setup:

-

Charge a reaction vial with [Au(IPr)Cl] (3 mol%) and AgHF

(1.2 equiv). -

Mechanism Note: AgHF

helps abstract the chloride from the Gold precatalyst, generating the active cationic Au(I) species in situ, while simultaneously providing the fluoride anion.

-

-

Reaction:

-

Add the terminal alkyne (1.0 equiv) and solvent (DCM).

-

Seal the vial (Teflon-lined cap) and stir at room temperature.

-

Safety: Although AgHF

is solid, the reaction generates transient HF species. Do not use standard glass if heating >50°C; use Teflon/HDPE vials for extended reactions.

-

-

Monitoring:

-

Isolation:

-

Quench with saturated aqueous NaHCO

to neutralize any residual HF species. -

Extract with DCM, dry over MgSO

, and concentrate.

-

Figure 2: Workflow for AgHF

Handling & Safety Protocols

AgHF

Physical Properties & Storage

-

Appearance: White to gray crystalline powder (darkens upon light exposure).

-

Storage: Store in plastic (HDPE/Teflon) containers. Do not store in glass for long periods, as the bifluoride ion etches silica.

-

Environment: Hygroscopic. Store in a desiccator or glovebox.

Safety Hazards[2][4]

-

Corrosivity: Causes severe skin burns and eye damage.

-

HF Release: Contact with strong acids or moisture releases Hydrogen Fluoride gas.

-

First Aid:

-

Skin: Wash immediately with water for 15 minutes. Apply Calcium Gluconate gel (2.5%) immediately.

-

Eyes: Rinse with water for 15 minutes; seek immediate medical attention.

-

Material Compatibility

| Material | Compatibility | Notes |

| Borosilicate Glass | Poor | Etching occurs over time; acceptable for short reactions (<24h) but not storage. |

| Teflon (PTFE/PFA) | Excellent | Ideal for reaction vessels and storage. |

| Polypropylene (PP) | Good | Suitable for short-term storage and workup. |

| Stainless Steel | Fair | Can be used if passivated; avoid for acidic reaction mixtures. |

References

-

Asymmetric Oxid

-Fluorination: Althaus, M., Togni, A., & Mezzetti, A. (2009). Asymmetric oxidative -

Gold-Catalyzed Hydrofluorination: Akana, J. A., et al. (2007). Reversible C-F Bond Formation and the Au-Catalyzed Hydrofluorination of Alkynes. Journal of the American Chemical Society, 129(25), 7736-7737.

-

Silver Bifluoride Properties & Safety: PubChem Compound Summary for CID 16212844, Silver Bifluoride.[6]

-

General Fluorination Reviews: Gauthier, R., & Paquin, J. F. (2023).[1] Hydrofluorination of Alkynes: From (E) to (Z). Chemistry – A European Journal.

Sources

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. web.mit.edu [web.mit.edu]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Silver bifluoride | AgF2H | CID 16212844 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for preparing anhydrous silver bifluoride in a glovebox

Application Note & Protocol

Procedure for Preparing Anhydrous Silver Bifluoride (Ag(HF)₂) in an Inert Atmosphere Glovebox

Abstract

Silver bifluoride (Ag(HF)₂), also known as silver hydrogen fluoride, is a potent fluorinating agent utilized in specialized organic synthesis and materials science. Its extreme hygroscopic nature and reactivity, coupled with the severe hazards of its precursor, anhydrous hydrogen fluoride (aHF), demand meticulous handling under a controlled inert atmosphere. This document provides a comprehensive, in-depth protocol for the safe and effective preparation of anhydrous silver bifluoride within a glovebox environment. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices, self-validating safety systems, and authoritative scientific grounding.

Critical Safety Imperatives: Understanding the Risks

The synthesis of Ag(HF)₂ involves substances that pose extreme health risks. A thorough understanding and mitigation of these risks are paramount before any experimental work commences. This protocol is intended only for personnel trained in handling air-sensitive reagents and highly corrosive, toxic gases.

1.1. Anhydrous Hydrogen Fluoride (aHF): A Primary Hazard

Anhydrous HF is a colorless, highly corrosive liquid and gas that can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[1][2] A critical danger of HF is its ability to penetrate tissue and bind to calcium, leading to systemic toxicity, decalcification of bones, and potentially fatal cardiac arrhythmias.[1]

-

Exposure Response: All exposures require immediate and specialized medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, remove all contaminated clothing, and apply a 2.5% calcium gluconate gel to the area.[3]

-

Inhalation: Move the victim to fresh air immediately and seek emergency medical help.[2][3]

-

Eye Contact: Irrigate the eyes with water or a sterile saline solution for at least 30 minutes and seek immediate ophthalmological attention.[1] Do not apply calcium gluconate gel to the eyes.[1]

-

1.2. Silver Compounds

Silver compounds can cause skin and eye irritation. Chronic exposure can lead to argyria, a permanent blue-gray discoloration of the skin. Silver fluorides are corrosive and toxic.[4][5] Silver(II) fluoride (AgF₂) reacts violently with water.[4][6]

1.3. Glovebox Environment

The glovebox provides a necessary inert atmosphere to prevent reactions with atmospheric moisture and oxygen.[7][8] However, it only provides limited protection from the inherent toxicity of the reagents. All manipulations of aHF must be performed with extreme care to avoid contaminating the glovebox atmosphere and surfaces.

Safety Protocol for HF Exposure

The following diagram outlines the mandatory immediate actions upon any suspected exposure to HF.

Caption: Immediate first aid flowchart for HF exposure.

Materials and Equipment

Successful and safe synthesis requires specific HF-resistant materials and a properly maintained glovebox.

| Item | Specifications | Purpose & Rationale |

| Glovebox | Argon or Nitrogen atmosphere, O₂ < 1 ppm, H₂O < 1 ppm | Prevents reaction of Ag(HF)₂ and aHF with atmospheric moisture and oxygen.[8][9] Argon is preferred over nitrogen if working with other metals like lithium or titanium that can form nitrides.[10] |

| Reaction Vessel | 50-100 mL FEP or PFA reaction tube/flask with a compatible screw-cap and septum port (e.g., Savillex™) | These fluoropolymers are resistant to attack by anhydrous HF. Glass, quartz, and silica-based materials are aggressively etched by HF and must NOT be used.[3] |

| aHF Lecture Bottle | Anhydrous HF (99.9%+ purity) with a compatible pressure regulator (e.g., Monel or stainless steel with passivated internals) | Source of anhydrous hydrogen fluoride. The regulator must be designed specifically for corrosive gases. |

| Tubing & Fittings | PFA or FEP tubing, 1/8" or 1/4" OD | Inert and HF-resistant conduit for transferring aHF gas. |

| Starting Material | Silver(I) Fluoride (AgF), anhydrous, 99%+ purity | The silver source for the reaction. Must be thoroughly dried before use. |

| Low-Temperature Bath | Dewar with dry ice/acetone or a cryocooler capable of reaching -40 °C to -78 °C | Used to cool the reaction vessel to condense the gaseous aHF into a liquid. |

| Stirring | Teflon-coated magnetic stir bar and a magnetic stir plate | Ensures efficient mixing of the solid AgF with the condensed aHF. |

| Balance | Analytical balance (±0.1 mg) located inside the glovebox | For accurate weighing of the air- and moisture-sensitive AgF.[8] |

| Handling Tools | PFA, PTFE, or Kel-F spatulas and forceps | Avoids metal contamination and reaction with the fluoride compounds. |

| Personal Protective | HF-resistant gloves (Viton™ or butyl over nitrile), lab coat, chemical splash goggles, and a full-face shield.[3][11] | Essential personal protection for handling reagents, especially during setup outside the glovebox. |

| Emergency Kit | 2.5% Calcium Gluconate Gel, HF spill kit (containing neutralizers like sodium bicarbonate, NOT silica-based absorbents).[1][3] | Mandatory for immediate response to any exposure or spill. Silica-based absorbents react with HF to produce toxic silicon tetrafluoride gas.[3] |

Experimental Protocol: Synthesis of Ag(HF)₂

This protocol details the reaction of anhydrous Silver(I) Fluoride with anhydrous Hydrogen Fluoride. The overall reaction is:

AgF(s) + HF(l) → Ag(HF)₂(s)

General Workflow Overview

Caption: High-level workflow for the synthesis of Ag(HF)₂.

Step 1: Glovebox and Reagent Preparation

-

Verify Glovebox Atmosphere: Ensure the glovebox oxygen and moisture levels are stable and below 1 ppm. Log these values before starting.[12]

-

Dry Starting Material: Place the required amount of Silver(I) Fluoride (AgF) in a glass vial and dry it under high vacuum (e.g., in a vacuum oven or antechamber) at 80-100 °C for at least 4 hours to remove any adsorbed water. Allow it to cool to ambient temperature under vacuum.

-

Introduce Materials: Transfer all necessary equipment (reaction vessel, stir bar, tubing, spatulas, etc.) and the dried, cooled AgF into the glovebox via the antechamber, performing at least three purge-and-refill cycles.[7][12]

-

Scientist's Rationale: The success of this synthesis hinges on the rigorous exclusion of water. AgF is hygroscopic, and any residual moisture will react with the aHF or the product. The purge-and-refill cycles in the antechamber are critical for removing atmospheric air and water from the surface of the equipment being introduced.[7][9]

Step 2: Reaction Assembly (Inside the Glovebox)

-

Weigh AgF: Inside the glovebox, accurately weigh the desired amount of anhydrous AgF directly into the PFA/FEP reaction vessel containing a Teflon-coated stir bar. Record the mass.

-

Assemble Apparatus: Securely cap the reaction vessel. One port of the cap should be fitted with a septum for the aHF inlet, and the other can be a vent line connected to an oil bubbler or a needle valve leading to the glovebox's exhaust/purification system.

-

Position for Cooling: Place the assembled reaction vessel on a magnetic stir plate and immerse the lower half in an empty Dewar flask.

-

Connect aHF Line: Connect the aHF lecture bottle, via its regulator and PFA tubing, to a PFA needle that can pierce the septum of the reaction vessel. Do not insert the needle yet. Ensure all fittings are secure.

-

Scientist's Rationale: Assembling the entire apparatus within the controlled atmosphere of the glovebox is non-negotiable.[8][13] This prevents any last-minute exposure of the dried reagents to ambient air. A secure vent line is crucial for safely managing pressure changes during the condensation and subsequent warming stages.

Step 3: The Reaction - Condensation and Formation

-

Cool the Vessel: Fill the Dewar with a dry ice/acetone slurry or activate the cryocooler to bring the reaction vessel temperature to approximately -40 °C.

-

Introduce aHF: Once the vessel is cold, pierce the septum with the PFA needle from the aHF line. Slowly and carefully open the regulator on the aHF lecture bottle to establish a gentle flow of HF gas. The gas will condense into a colorless liquid in the cold reaction vessel.

-

Monitor Condensation: Condense a molar excess of aHF relative to the AgF (e.g., 5-10 equivalents). The volume can be estimated, or the amount can be determined by weighing the reaction vessel before and after condensation if a high-precision balance is available.

-

Initiate Stirring: Once the desired amount of aHF is condensed, close the regulator, remove the inlet needle, and begin stirring the slurry.

-

React: Allow the mixture to stir at low temperature for 1-2 hours. The solid AgF will react with the liquid HF to form solid Ag(HF)₂.

-

Scientist's Rationale: Hydrogen fluoride has a boiling point of 19.5 °C, so cooling the reaction vessel is necessary to handle it as a liquid at atmospheric pressure.[14] Condensing the gas directly into the vessel is a standard and safe method for transferring precise amounts of a volatile reagent in a closed system. A molar excess of HF ensures the complete conversion of AgF to the bifluoride salt.

Step 4: Product Isolation and Drying

-

Remove Excess HF: Once the reaction is complete, stop stirring and remove the cooling bath. Allow the vessel to slowly warm to the glovebox's ambient temperature.

-

Evaporation: Open the vent needle valve slightly. The excess aHF will slowly evaporate and be carried away by the glovebox's circulation and purification system. This process can be accelerated by applying a gentle vacuum through the glovebox's antechamber port, provided the setup is appropriately connected and rated for vacuum.

-

Dry to Constant Weight: Continue the evaporation/drying process until a fine, free-flowing white crystalline powder remains. The product is considered dry when its weight is constant.

-

Transfer and Store: Transfer the anhydrous Ag(HF)₂ product into a pre-weighed, airtight PFA or FEP vial. Store the vial inside the glovebox.

-

Scientist's Rationale: The slow removal of excess aHF is crucial for safety and to prevent entrainment of the solid product in a rapid gas flow. The glovebox's purification system is designed to handle small amounts of solvent vapor, but care should be taken not to overwhelm it.[9] Storing the final product in an airtight fluoropolymer container within the inert atmosphere ensures its long-term stability.

Characterization, Storage, and Handling

-

Characterization: The identity and purity of the synthesized Ag(HF)₂ can be confirmed using Powder X-ray Diffraction (PXRD). The sample must be prepared for analysis in an inert atmosphere (e.g., using a specialized air-tight sample holder) to prevent decomposition by atmospheric moisture.

-

Storage: Anhydrous silver bifluoride must be stored under a dry, inert atmosphere at all times.[4] It should be kept in a clearly labeled, sealed fluoropolymer container inside the glovebox.

-

Handling: All manipulations of the final product should be performed inside the glovebox using HF-resistant tools.

References

- Vertex AI Search. (n.d.). Performing Sensitive Reactions without a Schlenk Line.

- Wikipedia. (n.d.). Air-free technique.

- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.

- Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.

- JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.

- Alfa Aesar. (2025, September 6). Silver(II) fluoride - SAFETY DATA SHEET.

- Wikipedia. (n.d.). Silver(II) fluoride.

- CymitQuimica. (n.d.). CAS 7783-95-1: Silver fluoride (AgF2).

- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

- American Chemistry Council. (2007, August 2). Emergency Response Guidelines for Anhydrous Hydrogen Fluoride.

- ChemicalBook. (2023, April 23). SILVER BIFLUORIDE.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- The University of Queensland. (n.d.). Working Safely with Hydrofluoric Acid Guideline. UQ Policy and Procedure Library.

- Honeywell. (2020, October 26). Anhydrous Hydrogen Fluoride | Safety Data Sheet.

- Ossila. (n.d.). How to Use a Glove Box: Standard Operating Procedure.

- EPFL. (2022, February 2). Glovebox safety guidelines.

Sources

- 1. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 2. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Silver(II) fluoride - Wikipedia [en.wikipedia.org]

- 7. Air-free technique - Wikipedia [en.wikipedia.org]

- 8. jove.com [jove.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]